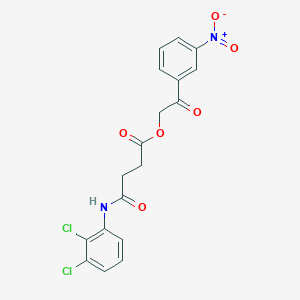
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as NBOC-protected aspartic acid, and it is primarily used as a building block for the synthesis of peptides and proteins.
作用机制
The mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is not well understood. However, it is believed that the compound acts as a protecting group for the carboxylic acid group of aspartic acid. This protection allows the aspartic acid to be selectively activated and coupled with other amino acids to form peptides and proteins.
Biochemical and Physiological Effects:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate does not have any known biochemical or physiological effects. The compound is primarily used as a building block for the synthesis of peptides and proteins and does not have any direct biological activity.
实验室实验的优点和局限性
The use of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate as a building block for the synthesis of peptides and proteins provides several advantages for lab experiments. The compound is stable and easy to handle, making it an ideal reagent for peptide synthesis. Additionally, the NBOC protecting group is easily removable, allowing for the selective activation of the carboxylic acid group of aspartic acid.
However, there are also some limitations associated with the use of NBOC-protected aspartic acid. The synthesis of the compound is relatively complex and requires several steps, which can be time-consuming and costly. Additionally, the NBOC protecting group can interfere with certain reactions, limiting the scope of its applications.
未来方向
There are several future directions for the research and development of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, the development of new protecting groups that can be selectively removed under mild conditions could expand the scope of applications for NBOC-protected aspartic acid.
Another potential direction is the use of NBOC-protected aspartic acid in the synthesis of novel peptides and proteins with unique biological activities. The ability to selectively activate the carboxylic acid group of aspartic acid provides researchers with a powerful tool to design and synthesize molecules with specific biological functions.
Conclusion:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins and provides researchers with a powerful tool to study biological processes. While there are some limitations associated with the use of NBOC-protected aspartic acid, there are also several future directions for research and development that could expand its scope of applications.
合成方法
The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate involves several steps. The first step is the protection of the carboxylic acid group of aspartic acid with the NBOC group. This step is followed by the activation of the carboxylic acid group with a coupling reagent, such as HATU or DCC. The activated carboxylic acid group is then reacted with the amine group of 2,3-dichloroaniline to form the desired product.
科学研究应用
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules that play a crucial role in various biological processes, including cell signaling, enzymatic catalysis, and gene expression. The ability to synthesize these molecules using NBOC-protected aspartic acid provides researchers with a powerful tool to study these biological processes.
属性
产品名称 |
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate |
|---|---|
分子式 |
C18H14Cl2N2O6 |
分子量 |
425.2 g/mol |
IUPAC 名称 |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2N2O6/c19-13-5-2-6-14(18(13)20)21-16(24)7-8-17(25)28-10-15(23)11-3-1-4-12(9-11)22(26)27/h1-6,9H,7-8,10H2,(H,21,24) |
InChI 键 |
QZQNPVGLZUWMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)